2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide
Description
2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core fused with a benzene ring and modified by functional groups. The structure includes a 1,1-dioxide moiety (SO₂), a methyl group at position 3, and an amine group at position 5. Its molecular formula is C₈H₉N₃O₂S, with a molecular weight of 227.24 g/mol (calculated based on substituents and core structure). The 1,1-dioxide group enhances electronic stability, while the methyl and amine substituents influence solubility and biological interactions .
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSRQPZVMJWYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401691 | |
| Record name | 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71870-72-9 | |
| Record name | 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes Involving Nitro Group Reduction
Formation of the Benzothiadiazine Core Structure
The synthesis begins with 4-nitroaniline as the starting material, which undergoes electrophilic cyclization with chlorosulfonyl isocyanate in the presence of anhydrous aluminum chloride and nitromethane. This step forms the 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold, positioning the nitro group at the 7th position. The reaction proceeds via a Friedel-Crafts-type mechanism, with nitromethane acting as both solvent and nitrating agent.
Critical Parameters :
Reduction of Nitro to Amine
The 7-nitro intermediate is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl). Hydrogenation at 40 psi and 25°C achieves >90% conversion for structurally analogous compounds. The resulting 7-amine derivative retains the 1,1-dioxide and 3-oxo functionalities, which are critical for subsequent methylation.
Analytical Validation :
Halogenation-Amination Strategies
Synthesis of 7-Halogenated Intermediates
Halogen atoms (F, Cl, Br) are introduced at position 7 via electrophilic substitution during the cyclization step. For instance, 4-fluoroaniline yields 7-fluoro-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11a ) in 54% yield. Chloro and bromo analogs are synthesized similarly, with yields inversely correlated to halogen size (Cl: 58%, Br: 53%).
Table 1: Physicochemical Properties of Halogenated Intermediates
| Compound | X | Mw | ClogP | PSA (Ų) | % Inhibition CII (100 μM) |
|---|---|---|---|---|---|
| 11a | F | 216.2 | 0.95 | 75.27 | 6 ± 1.5 |
| 11b | Cl | 232.6 | 1.52 | 75.27 | 0 |
| 11c | Br | 277.1 | 1.67 | 75.27 | 0 |
Nucleophilic Amination of Halogenated Derivatives
7-Chloro analogs (11b ) undergo amination via SNAr (nucleophilic aromatic substitution) with aqueous ammonia under high-pressure conditions (150°C, 48 h). The electron-withdrawing 1,1-dioxide group activates the ring, enabling substitution without metal catalysts. This method achieves 74–81% conversion for chloro derivatives, as evidenced by CII inhibition assays.
Mechanistic Insight :
Methylation at Position 3: Methodologies and Optimization
Thioxo Intermediate Formation
The 3-oxo group is converted to 3-thioxo via treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine. This step is critical for activating the position for alkylation. For example, 7-fluoro-3-thioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (12a ) is obtained in 58% yield.
Table 2: Impact of Thioxo Substitution on Bioactivity
| Compound | Z | % Inhibition CII (100 μM) |
|---|---|---|
| 11a | O | 6 ± 1.5 |
| 12a | S | 0 |
Alkylation with Methyl Iodide
Methylation of the thioxo intermediate (12a–d ) with methyl iodide in sodium bicarbonate yields 3-methylsulfide derivatives (13a–d ). Reaction optimization studies indicate that a 2:1 molar ratio of methyl iodide to substrate maximizes yield (72–85%).
Reaction Conditions :
Comparative Analysis of Synthetic Pathways
Yield and Efficiency
- Nitro-Reduction Route : Overall yield = 54% (cyclization) × 90% (reduction) × 72% (methylation) ≈ 35%.
- Halogen-Amination Route : Overall yield = 58% (cyclization) × 81% (amination) × 85% (methylation) ≈ 40%.
Structural and Physicochemical Properties
Spectral Characterization
Chemical Reactions Analysis
Types of Reactions: 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group or other functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzene ring or thiadiazine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, some derivatives have been investigated as antihypertensive agents due to their ability to modulate ion channels.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets. For example, some derivatives of this compound act as positive allosteric modulators of the AMPA receptor, enhancing synaptic transmission in the central nervous system. Other derivatives may target ion channels, enzymes, or receptors, leading to various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiadiazine 1,1-dioxides are pharmacologically significant, with structural variations dictating their applications. Below is a comparative analysis of the target compound and key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Differences: The target compound lacks the sulfonamide group (critical for diuretic activity in thiazides) but includes a 7-amine group, which may enhance hydrogen bonding and receptor interactions .
Biological Activity :
- Thiazide derivatives (e.g., Hydrochlorothiazide) primarily act as Na⁺/Cl⁻ cotransport inhibitors in the kidney. The absence of sulfonamide in the target compound suggests a divergent mechanism, possibly targeting inflammatory pathways like COX inhibition .
- 1,1-Dioxide moiety is conserved across analogs, stabilizing the heterocyclic ring and modulating electronic properties .
Therapeutic Potential: Unlike diuretic thiazides, the target compound’s amine group may align it with benzothiazine analgesics (e.g., Piroxicam derivatives) .
Research Findings and Data
Table 2: Physicochemical and Pharmacokinetic Properties
Biological Activity
2H-1,2,4-Benzothiadiazin-7-amine, 3-methyl-, 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine class. Its molecular structure features a benzene ring fused with a thiadiazine ring, characterized by the presence of sulfur and nitrogen atoms. The compound's sulfone group (1,1-dioxide) enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H9N3O2S |
| Molecular Weight | 212.23 g/mol |
| CAS Number | 71870-72-9 |
| IUPAC Name | 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-amine |
Pharmacological Applications
Research indicates that derivatives of 2H-1,2,4-benzothiadiazin-7-amine exhibit antimicrobial , antiviral , and anticancer activities. The compound's biological effects are attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
- Antiviral Activity : Preliminary assays indicate that some derivatives may effectively inhibit viral replication, particularly in the context of RNA viruses.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential chemotherapeutic agent.
The mechanism of action involves interaction with specific receptors and ion channels. Some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission in the central nervous system. Others may target ion channels or enzymes involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of 2H-1,2,4-benzothiadiazin-7-amine:
- Antimicrobial Efficacy :
- Antiviral Properties :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis with Similar Compounds
To understand the unique properties of 2H-1,2,4-benzothiadiazin-7-amine compared to similar compounds, consider the following table:
| Compound Name | Class | Primary Use | Unique Features |
|---|---|---|---|
| Chlorothiazide | Benzothiadiazine | Diuretic | Used primarily for hypertension |
| Hydrochlorothiazide | Benzothiadiazine | Diuretic | Widely used; effective in fluid retention |
| Benzthiazide | Benzothiadiazine | Diuretic | Inhibits sodium and chloride reabsorption |
| 2H-1,2,4-Benzothiadiazin | Benzothiadiazine | Antimicrobial/Antiviral | Unique substitution pattern enhances activity |
Q & A
Q. What are the recommended synthetic routes for 2H-1,2,4-benzothiadiazin-7-amine derivatives, and how can purity be optimized?
Methodological Answer: Synthesis typically involves cyclization of sulfonamide precursors with thioureas or thioamides under controlled pH and temperature. For example, 6-chloro analogs are synthesized via nucleophilic substitution of chlorinated intermediates followed by oxidation to achieve the 1,1-dioxide moiety . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and HPLC monitoring with C18 columns (gradient: 0.1% TFA in acetonitrile/water) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry (e.g., methyl group at position 3) and sulfonamide/dioxide motifs. Aromatic protons appear as doublets in δ 7.1–7.5 ppm, while the sulfonamide NH resonates near δ 10.2 ppm .
- IR : Strong S=O stretches at 1150–1250 cm⁻¹ and N-H bends at 1600–1650 cm⁻¹ validate the 1,1-dioxide and amine groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 257.0324 for C₉H₁₀N₃O₂S) and fragmentation patterns .
Q. What safety protocols are essential for handling benzothiadiazine derivatives?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal toxicity.
- Avoid prolonged exposure; monitor degradation products (e.g., sulfonic acids) via periodic TLC or GC-MS .
- Storage: Keep in amber vials under nitrogen at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
Methodological Answer:
-
Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to enhance electrophilic reactivity. Substitution at position 3 (methyl vs. bulkier groups) impacts steric hindrance and target binding .
-
Assays : Test EC₅₀ values in FLIPR (Fluorometric Imaging Plate Reader) and GTPγS binding assays to evaluate potency (e.g., analogs with EC₅₀ < 1.5 µM are prioritized) .
-
Data Table :
Substituent (Position) EC₅₀ (FLIPR, µM) LogP -CH₃ (3) 2.1 1.8 -CF₃ (6) 0.9 2.3
Q. How should researchers resolve contradictions in biological data (e.g., conflicting EC₅₀ values across assays)?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., FLIPR measures Ca²⁺ flux vs. GTPγS for G-protein activation). Contradictions may arise from off-target effects in one system .
- Statistical Validation : Use Bland-Altman plots to assess agreement between datasets. Outliers may indicate compound instability or assay-specific artifacts .
- Case Study : A 3-methyl analog showed EC₅₀ = 2.1 µM in FLIPR but 0.7 µM in GTPγS due to differential receptor coupling; molecular dynamics simulations clarified binding kinetics .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with homology models (e.g., GPCRs) to identify key residues (e.g., Lys⁵.⁴⁰ in adenosine A₂A receptor) for hydrogen bonding with the sulfonamide group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD < 2.0 Å over 50 ns indicates robust binding .
- QM/MM : Calculate charge distribution at the sulfone moiety to explain electrophilic reactivity trends .
Q. How can degradation pathways be analyzed to improve compound stability?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12). Monitor via LC-MS:
- Major degradation product: Sulfonic acid derivative (m/z 273.0412) via hydrolysis of the 1,1-dioxide group .
- Stabilization Strategies : Lyophilize with cyclodextrins or formulate as nanocrystals to reduce hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
